molecular formula C15H16N4O2S B2616504 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034390-03-7

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2616504
CAS No.: 2034390-03-7
M. Wt: 316.38
InChI Key: FWTHXISBBQUPCD-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide: is a complex organic compound that features a pyrazole ring, an ethoxyethyl linker, and a benzo[d]thiazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and benzo[d]thiazole intermediates. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Preparation of the Benzo[d]thiazole Moiety: This involves the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Linking the Pyrazole and Benzo[d]thiazole Units: This step often involves the use of ethylene glycol or its derivatives to form the ethoxyethyl linker, followed by amide bond formation through coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole and benzo[d]thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxyethyl linker can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide
  • N-(2-(2-(1H-triazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide is unique due to the presence of both pyrazole and benzo[d]thiazole rings, which confer distinct electronic and steric properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-15(12-2-3-13-14(10-12)22-11-17-13)16-5-8-21-9-7-19-6-1-4-18-19/h1-4,6,10-11H,5,7-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTHXISBBQUPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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